molecular formula C18H22F3NO3 B4086368 Methyl 2-cycloheptyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate

Methyl 2-cycloheptyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate

Cat. No.: B4086368
M. Wt: 357.4 g/mol
InChI Key: VGHAJIZQYZPUGB-UHFFFAOYSA-N
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Description

Methyl 2-cycloheptyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate is a complex organic compound featuring a cycloheptyl ring, a trifluoromethyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-cycloheptyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate typically involves multiple steps:

    Formation of the Cycloheptyl Ring: The cycloheptyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate under specific conditions.

    Esterification: The ester functional group is formed through esterification reactions involving methanol and the corresponding carboxylic acid derivative.

    Coupling Reactions: The final step involves coupling the cycloheptyl ring and the trifluoromethyl aniline derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and minimizing by-products. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the cycloheptyl ring, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the ester functional group, converting it to an alcohol.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

    Oxidation: Formation of cycloheptanone or cycloheptanoic acid derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

Methyl 2-cycloheptyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound in drug discovery, particularly for its ability to interact with specific molecular targets.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of Methyl 2-cycloheptyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity, while the ester functional group can facilitate its transport across biological membranes. The cycloheptyl ring provides structural stability and rigidity, contributing to the compound’s overall activity.

Comparison with Similar Compounds

  • Methyl 2-cyclopentyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate
  • Methyl 2-cyclohexyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate

Comparison:

  • Structural Differences: The primary difference lies in the size of the cycloalkyl ring (cyclopentyl, cyclohexyl, cycloheptyl).
  • Chemical Properties: The size of the ring can influence the compound’s reactivity and stability. Larger rings may exhibit different conformational preferences and steric effects.
  • Biological Activity: The biological activity can vary based on the ring size, affecting the compound’s ability to interact with molecular targets.

Methyl 2-cycloheptyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate stands out due to its unique combination of structural features, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

methyl 2-cycloheptyl-3-oxo-3-[3-(trifluoromethyl)anilino]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22F3NO3/c1-25-17(24)15(12-7-4-2-3-5-8-12)16(23)22-14-10-6-9-13(11-14)18(19,20)21/h6,9-12,15H,2-5,7-8H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHAJIZQYZPUGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1CCCCCC1)C(=O)NC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22F3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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